molecular formula C33H27N5O2S B15083425 N'-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15083425
M. Wt: 557.7 g/mol
InChI Key: DJGXGPAZZOBIHO-KEIPNQJHSA-N
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Preparation Methods

The synthesis of N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves several steps. The general synthetic route includes the condensation of 9-anthraldehyde with 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the condensation process.

Chemical Reactions Analysis

N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique combination of substituents in N’-[(E)-9-anthrylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C33H27N5O2S

Molecular Weight

557.7 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H27N5O2S/c1-2-40-27-18-16-26(17-19-27)38-32(23-10-4-3-5-11-23)36-37-33(38)41-22-31(39)35-34-21-30-28-14-8-6-12-24(28)20-25-13-7-9-15-29(25)30/h3-21H,2,22H2,1H3,(H,35,39)/b34-21+

InChI Key

DJGXGPAZZOBIHO-KEIPNQJHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

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